![molecular formula C18H24O5S B14309595 Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate CAS No. 113541-83-6](/img/structure/B14309595.png)
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is an organic compound with a complex structure that includes both ester and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate typically involves multi-step organic reactions. One common method includes the esterification of heptanedioic acid followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The formyl group is then introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Dimethyl 4-carboxy-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Reduction: Dimethyl 4-hydroxymethyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenylsulfanyl group may also interact with biological membranes or other cellular components, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 4-formyl-4-[2-(methylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(ethylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(benzylsulfanyl)ethyl]heptanedioate
Uniqueness
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
113541-83-6 |
|---|---|
Fórmula molecular |
C18H24O5S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
dimethyl 4-formyl-4-(2-phenylsulfanylethyl)heptanedioate |
InChI |
InChI=1S/C18H24O5S/c1-22-16(20)8-10-18(14-19,11-9-17(21)23-2)12-13-24-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Clave InChI |
PCEWTPHEKHMISF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(CCC(=O)OC)(CCSC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
silane](/img/structure/B14309553.png)
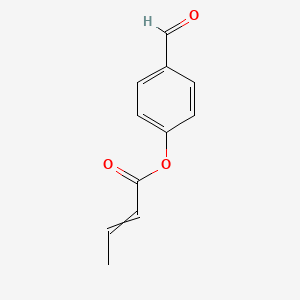

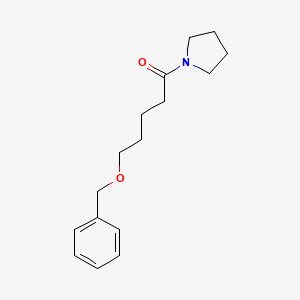
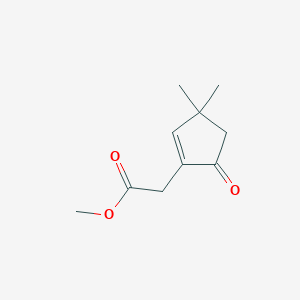

![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
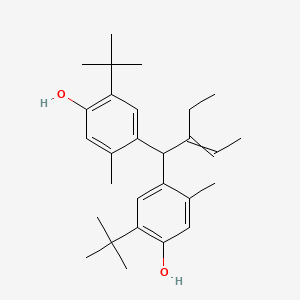
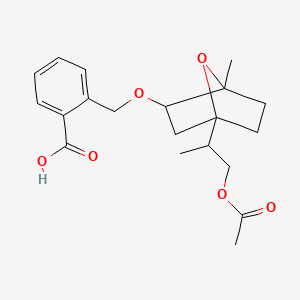
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
